(+)-Sophorol
Description
Contextualization of (+)-Sophorol within the Isoflavonoid (B1168493) Class
This compound belongs to the isoflavonoids, a large and well-researched class of plant secondary metabolites. frontiersin.orgresearchgate.net Isoflavonoids are characterized by a 3-phenylchroman skeleton, which distinguishes them from the 2-phenylchroman structure of parent flavonoids. frontiersin.org They are derived biosynthetically from the phenylpropanoid pathway and are found predominantly in the Leguminosae family of plants. frontiersin.orgresearchgate.net
Within this class, this compound is further categorized as an isoflavanone (B1217009). hmdb.caphytobank.ca Isoflavanones are a subclass of isoflavonoids featuring a ketone group at the C4 position of the isoflavan (B600510) skeleton. hmdb.caphytobank.ca The structure of this compound possesses a single chiral center at the C3 position, resulting in two enantiomers; the this compound form has the (3S)-configuration. It has been reported in plants such as Dalbergia parviflora and is studied for its role in the biochemical pathways of legumes like the pea. ahtrees.orgnih.gov
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (3S)-7-hydroxy-3-(6-hydroxy-1,3-benzodioxol-5-yl)-2,3-dihydrochromen-4-one | nih.gov |
| Molecular Formula | C₁₆H₁₂O₆ | nih.gov |
| Molecular Weight | 300.26 g/mol | nih.gov |
| Chemical Class | Isoflavonoid | frontiersin.orgphytobank.ca |
| Sub-Class | Isoflavanone | hmdb.caphytobank.ca |
| CAS Registry Number | 524-08-3 | phytobank.canih.gov |
Significance of Isoflavonoids in Biological Systems and Research
Isoflavonoids are significant for both the plants that produce them and for human health research. In plants, they play crucial roles in defense mechanisms against pathogens and environmental stressors, often acting as phytoalexins. frontiersin.orgfrontiersin.org They also function as signaling molecules in plant-microbe interactions, such as the symbiosis between legumes and nitrogen-fixing rhizobia bacteria. frontiersin.org
In the context of human health, isoflavonoids have been the subject of extensive research due to their diverse biological activities. nih.govmdpi.com Many isoflavonoids, such as genistein (B1671435) and daidzein (B1669772) found in soybeans, are known as phytoestrogens because their chemical structure is similar to human estrogen, allowing them to bind to estrogen receptors. frontiersin.orgfrontiersin.orgebsco.com This property has led to investigations into their role in managing menopausal symptoms and their potential effects on hormone-related conditions. ebsco.comnih.gov The broad spectrum of reported activities for this class of compounds has established them as an important area of research in nutrition and medicine. researchgate.netmdpi.com
Table 2: Investigated Biological Activities of Isoflavonoids
| Activity | Description | Key Examples | Source(s) |
|---|---|---|---|
| Phytoestrogenic | Binds to estrogen receptors, exerting weak estrogenic or anti-estrogenic effects. | Genistein, Daidzein | frontiersin.orgfrontiersin.orgebsco.com |
| Anticancer | Studied for potential in preventing or treating certain cancers through various mechanisms, including cell cycle arrest and apoptosis. | Genistein, Daidzein, Biochanin A | nih.govmdpi.comebsco.com |
| Antioxidant | May protect cells from damage caused by oxidative stress. | Maackiain | nih.govnih.gov |
| Anti-inflammatory | Implicated in reducing inflammation. | Maackiain | frontiersin.orgnih.gov |
| Cardiovascular Health | Investigated for effects on cholesterol levels and other cardiovascular risk factors, though results can be inconsistent. | Genistein, Biochanin A | nih.govebsco.com |
| Bone Health | Studied for a potential role in improving bone density, particularly in postmenopausal women. | Genistein | ebsco.comnih.gov |
Overview of Current Research Landscape on this compound
Research on this compound, while not as extensive as for major isoflavonoids like genistein, is focused on its unique biochemical roles and potential applications. A significant area of study is its function as a biosynthetic intermediate. frontiersin.orgnih.gov In legumes such as the pea, this compound is a precursor in the formation of pterocarpans, a class of phytoalexins with antifungal properties. ahtrees.orgnih.gov Specifically, enzymes like isoflavone (B191592) reductase (IFR) produce sophorol (B1235898), which is then converted into other complex defense compounds. frontiersin.orgnih.gov
Direct biological activities of sophorol have also been reported. Studies have indicated that the compound possesses antimicrobial activity against various microorganisms, anti-inflammatory effects, and antioxidant properties. ontosight.ai
Beyond its biological functions, sophorol has found applications in materials science. For instance, it has been used in the greener synthesis of gold nanoparticles, where it acts as a capping and stabilizing agent. walshmedicalmedia.com The synthesis of sophorol and its derivatives is also an active area of chemical research, with methods developed for its creation via the oxidative rearrangement of chalcones. researchgate.netrsc.org This research landscape highlights this compound as a valuable molecule for studying plant biochemistry, biosynthesis, and for developing new materials and chemical entities. ahtrees.orgnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C16H12O6 |
|---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
(3S)-7-hydroxy-3-(6-hydroxy-1,3-benzodioxol-5-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H12O6/c17-8-1-2-9-13(3-8)20-6-11(16(9)19)10-4-14-15(5-12(10)18)22-7-21-14/h1-5,11,17-18H,6-7H2/t11-/m1/s1 |
InChI Key |
FAPWSAQOVOBPCP-LLVKDONJSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)C2=C(O1)C=C(C=C2)O)C3=CC4=C(C=C3O)OCO4 |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC4=C(C=C3O)OCO4 |
Origin of Product |
United States |
Occurrence and Natural Abundance of + Sophorol
Identification of Plant and Microbial Sources
The presence of (+)-sophorol has been confirmed in specific plant species, where it plays distinct roles. Its isolation and identification have been crucial in elucidating the biosynthetic pathways of other important isoflavonoids.
Isolation from Dalbergia parviflora
This compound has been isolated from the heartwood of Dalbergia parviflora, a plant species native to Thailand. researchgate.netnih.gov This plant has a history of use in traditional medicine. researchgate.net The heartwood of D. parviflora is a rich source of various flavonoids, including isoflavones, isoflavanones, and pterocarpans. researchgate.net In one study, this compound was one of eleven known compounds isolated from the heartwood, alongside several newly identified molecules. nih.gov The isolation and characterization of these compounds, including this compound, contribute to the understanding of the plant's chemical composition and its potential applications. researchgate.netnih.gov
Presence in Pisum sativum as a Biosynthetic Intermediate
In the garden pea, Pisum sativum, this compound is recognized as a key intermediate in the biosynthesis of the phytoalexin (+)-pisatin. osti.govoup.comresearchgate.net Phytoalexins are antimicrobial compounds that plants synthesize in response to pathogen attack or stress. oup.comresearchgate.netfrontiersin.org The production of pisatin (B192138) is a defense mechanism for the pea plant. oup.com
The biosynthetic pathway involves the NADPH-dependent reduction of 2',7-dihydroxy-4',5'-methylenedioxyisoflavone (B191049) to form this compound. osti.govoup.comnih.gov This enzymatic activity, catalyzed by an isoflavone (B191592) reductase, is inducible by stressors like copper chloride (CuCl2), mimicking a pathogen-induced response. osti.govresearchgate.netnih.gov The timing of this induction aligns with that of the final enzyme in the pisatin pathway, 6a-hydroxymaackiain (B600481) 3-O-methyltransferase. osti.govresearchgate.net Further research has shown that protein extracts from pisatin-synthesizing pea seedlings can metabolize (-)-sophorol (B1260885) in an NADPH-dependent manner, producing several products, one of which is believed to be the isoflavanol 7,2'-dihydroxy-4',5'-methylenedioxyisoflavanol. researchgate.net The more efficient incorporation of (-)-sophorol compared to its (+) enantiomer into pisatin suggests the involvement of intermediates with a (-) chirality in the biosynthesis of (+)-pisatin. researchgate.net
Table 1: Key Enzymes and Intermediates in Pisatin Biosynthesis
| Precursor/Intermediate | Enzyme | Product |
| 2',7-dihydroxy-4',5'-methylenedioxyisoflavone | Isoflavone Reductase | This compound |
| (-)-Sophorol | Sophorol (B1235898) Reductase | 7,2'-dihydroxy-4',5'-methylenedioxyisoflavanol |
| (+)6a-hydroxymaackiain | 6a-hydroxymaackiain 3-O-methyltransferase | (+)-Pisatin |
Exploration of Novel Natural Habitats
While Dalbergia parviflora and Pisum sativum are well-documented sources, the search for novel natural habitats of this compound is an ongoing area of research. nih.gov The exploration of diverse ecosystems, from terrestrial plants in remote geographical regions to marine organisms and microorganisms, holds the potential for discovering new sources of this and other natural products. nih.govslideshare.netfrontiersin.org The chemical diversity of plants and microbes suggests that this compound may be present in other species, particularly within the Leguminosae family, which is known for producing a wide array of isoflavonoids. elte.hunih.gov Environmental factors such as soil composition, climate, and biotic interactions can influence the phytochemical profile of plants, potentially leading to the production of this compound in previously unrecorded species. niscpr.res.in
Ecological and Biological Roles in Native Organisms
The primary ecological role of this compound in its native organisms is linked to plant defense. As a precursor to the phytoalexin pisatin in Pisum sativum, it is an integral part of the plant's induced defense system against microbial pathogens. oup.comfrontiersin.org Phytoalexins like pisatin can inhibit the growth of invading fungi and other microorganisms, thus protecting the plant from disease. oup.com The biosynthesis of these defensive compounds is a common strategy employed by plants to adapt to environmental stresses. nih.gov
Isoflavonoids, the class of compounds to which this compound belongs, play a variety of roles in plant life. frontiersin.org Beyond direct antimicrobial activity, they can act as signaling molecules in plant-microbe interactions, such as the establishment of symbiotic relationships with nitrogen-fixing bacteria. frontiersin.org They also contribute to pigmentation and can protect the plant from herbivores. frontiersin.orgfrontiersin.org The specific ecological functions of this compound itself, beyond its role as a biosynthetic intermediate, are not yet fully elucidated and warrant further investigation.
Isolation and Purification Methodologies for + Sophorol
Initial Extraction Techniques from Biological Matrices
The first critical step is the liberation of (+)-Sophorol from the plant matrix, typically from species of the Sophora genus. The choice of extraction method is crucial for maximizing yield and minimizing the co-extraction of undesirable compounds.
Traditional solvent-based extraction remains a widely used and effective method for obtaining crude extracts containing this compound. The selection of an appropriate solvent is paramount and is based on the principle of "like dissolves like," where the polarity of the solvent is matched to the polarity of the target compound.
Maceration is a simple yet time-intensive technique involving the soaking of powdered plant material in a selected solvent at room temperature. nih.gov This method is particularly suitable for thermolabile compounds. nih.gov For isoflavonoids like this compound, alcohols or alcohol-water mixtures are often employed. nih.gov For instance, 70% ethanol (B145695) is a common choice for extracting flavonoids and isoflavonoids. semanticscholar.org
Soxhlet extraction offers a more efficient alternative by continuously passing fresh, heated solvent over the sample material. nih.gov This technique uses a smaller volume of solvent compared to maceration and can significantly reduce extraction time. mdpi.com However, the elevated temperatures can pose a risk of degradation for heat-sensitive compounds. nih.gov
The following table summarizes common solvents used in these approaches:
| Solvent | Polarity | Application Notes |
|---|---|---|
| Methanol (B129727) | High | Frequently used for extracting polar flavonoids and isoflavonoids. nih.govcabidigitallibrary.org |
| Ethanol | High | Often used as an aqueous mixture (e.g., 70-95%); considered a safer solvent (GRAS). nih.govsemanticscholar.org |
| Ethyl Acetate | Medium | Used for fractionating crude extracts to isolate compounds of intermediate polarity. |
| n-Hexane | Low | Primarily used for initial defatting of plant material to remove nonpolar lipids and chlorophyll. nih.gov |
To overcome the limitations of conventional methods, several modern extraction technologies have been developed. These techniques often offer improved efficiency, reduced solvent consumption, and shorter extraction times. youtube.com
Ultrasound-Assisted Extraction (UAE) , or sonication, utilizes the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. mdpi.com This method typically results in higher yields in a shorter time and at lower temperatures compared to traditional techniques.
Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and sample matrix, causing cell rupture and promoting the release of target compounds into the solvent. mdpi.comnih.gov MAE is known for its high speed and efficiency. nih.gov
Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), uses solvents at elevated temperatures and pressures. These conditions increase the solubility and diffusion rate of the analyte while maintaining the solvent in a liquid state, leading to rapid and efficient extraction. nih.gov
Supercritical Fluid Extraction (SFE) is an environmentally friendly technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.gov By modifying the temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds like this compound.
Chromatographic Separation Strategies
Following initial extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the separation and purification of this compound from this mixture. These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase. uvic.ca
Column chromatography is a fundamental and widely used preparative technique for purifying compounds from extracts. miamioh.edulibretexts.org The crude extract is loaded onto a column packed with a solid adsorbent (stationary phase), typically silica (B1680970) gel or alumina, and a solvent (mobile phase) is passed through the column. uvic.camiamioh.edu Compounds separate based on their affinity for the stationary phase; less polar compounds generally elute faster than more polar compounds when using a polar stationary phase like silica gel. uvic.ca
For the purification of isoflavonoids, silica gel is a common choice for the stationary phase. The mobile phase often consists of a gradient of nonpolar to more polar solvents, such as a mixture of hexane and ethyl acetate, with the polarity gradually increasing to elute compounds with increasing polarity. miamioh.edu Macroporous resins can also be used for the initial fractionation of crude extracts before finer purification steps. nih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both the analysis and purification of compounds. mdpi.com It offers high resolution and sensitivity, making it ideal for separating structurally similar compounds. rochester.edu Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol), is commonly used for the purification of flavonoids and isoflavonoids. semanticscholar.orgnih.gov
Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of the pure compound. nih.govnih.gov The selection of the mobile phase and gradient elution program is optimized to achieve the best separation between this compound and any closely related impurities. nih.gov The purity of the isolated fractions is typically confirmed using analytical HPLC. plos.org
| Parameter | Typical Conditions for Isoflavonoid (B1168493) Purification |
|---|---|
| Stationary Phase | Reversed-Phase C18 (octadecyl-silica) |
| Mobile Phase | Gradient of Acetonitrile and Water (often with a small percentage of formic or acetic acid to improve peak shape) semanticscholar.org |
| Detection | UV-Vis or Photodiode Array (PDA) Detector, typically monitored at wavelengths around 254 nm or 280 nm |
| Mode | Preparative or Semi-Preparative for isolation google.com |
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily for monitoring the progress of the purification process. nih.gov It helps in selecting the appropriate solvent system for column chromatography and in identifying which fractions collected from the column contain the target compound. uvic.ca
In TLC, a thin layer of adsorbent (like silica gel) on a plate acts as the stationary phase. nih.gov The sample is spotted on the plate, which is then placed in a chamber with a solvent (mobile phase). As the solvent moves up the plate by capillary action, it separates the components of the sample. The separation is quantified by the retention factor (Rf) value. For flavonoids, a common mobile phase might be a mixture of ethyl acetate, formic acid, acetic acid, and water. nih.gov Spots can be visualized under UV light (typically at 254 nm or 366 nm) or by spraying with a visualizing reagent, such as an anisaldehyde-sulfuric acid solution, followed by heating. nih.govepfl.ch
Advanced Preparative Chromatography
Following initial extraction and preliminary purification steps, advanced preparative chromatographic techniques are employed to isolate this compound in high purity. These methods offer superior resolution and efficiency in separating complex mixtures of structurally related compounds, such as the isoflavonoids commonly found in botanical extracts.
Counter-current chromatography is a form of liquid-liquid partition chromatography that eliminates the use of a solid stationary phase, thereby preventing the irreversible adsorption of the sample. wikipedia.org This technique is particularly well-suited for the preparative-scale separation of natural products. globalresearchonline.net High-Speed Counter-Current Chromatography (HSCCC), an advanced form of CCC, utilizes a strong centrifugal force to hold the liquid stationary phase in place, allowing for high sample loads and efficient separation. nih.gov
While specific studies detailing the isolation of this compound using CCC are not prevalent, the methodology has been successfully applied to separate a wide array of flavonoid and isoflavonoid glycosides from various Sophora species, demonstrating its high potential for purifying sophorol (B1235898). nih.govsid.irsums.ac.ir In these separations, the selection of an appropriate biphasic solvent system is the most critical parameter. The partition coefficient (K) of the target compound determines its behavior in the system, with ideal K values typically ranging between 0.4 and 2.5. tautobiotech.commdpi.com
Researchers have utilized various solvent systems for the separation of isoflavonoids from Sophora extracts. For instance, a two-phase solvent system of n-hexane–ethyl acetate–methanol–water is commonly employed. tautobiotech.comresearchgate.net By optimizing the volume ratios of these solvents, a tailored separation can be achieved. For example, in the separation of compounds from Sophora flavescens, a system of n-hexane–ethyl acetate–methanol–water at a 1:1:1:1 volume ratio was used to successfully isolate sophoraflavanone G, kushenol I, and kurarinone with purities of 95.6%, 97.3%, and 99.4%, respectively. researchgate.net Another study on flavonoids from Sophora japonica utilized a stepwise elution with ethyl acetate-n-butanol-water (5:1:5, v/v) followed by the same system containing aqueous ammonia (B1221849) to achieve high-purity separation of five different glycosides. sid.irsums.ac.ir
The table below summarizes representative HSCCC applications for separating isoflavonoids from Sophora species, illustrating the conditions that could be adapted for the purification of this compound.
| Source Material | Target Compounds | Solvent System (v/v/v/v) | Yield (from crude extract) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Sophora flavescens | Sophoraflavanone G, Kushenol I, Kurarinone | n-hexane–ethyl acetate–methanol–water (1:1:1:1) | 22.5 mg, 39.3 mg, 83.5 mg (from 350 mg) | 95.6, 97.3, 99.4 | researchgate.net |
| Sophora japonica L. | Kaempferol-3-O-sophoroside, Rutin, Sophorabioside, Sophoricoside (B191293) | Ethyl acetate-n-butanol-water (5:1:5) with stepwise elution | 11.2 mg, 3.2 mg, 11.5 mg, 10.1 mg (from 200 mg) | 98.1, 97.6, 99.2, 98.3 | sid.irsums.ac.ir |
| Sophora alopecuroides L. | Alopecurone A, Sophoraflavanone G, Alopecurone B | n-hexane/ethyl acetate/methanol/water (9:6:6:8) | 35.0 mg, 21.0 mg, 31.0 mg (from 200 mg) | >95.0 | nih.gov |
Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid—most commonly carbon dioxide—as the mobile phase. americanpharmaceuticalreview.com It is considered a "green" technique due to the reduced use of organic solvents. americanpharmaceuticalreview.com SFC combines the advantages of both gas and liquid chromatography, offering high efficiency and fast separations. americanpharmaceuticalreview.commdpi.com
SFC is particularly effective for the separation of isoflavones due to their structural similarities. researchgate.netnih.gov The technique has been shown to provide excellent baseline separation of complex isoflavone (B191592) mixtures, including aglycones and glycosides, in very short analysis times. nih.gov For preparative applications, SFC allows for the efficient isolation of optically pure compounds, which is relevant for chiral molecules like this compound. americanpharmaceuticalreview.com
Method development in SFC for isoflavonoid separation typically involves screening different stationary phases (columns) and optimizing the mobile phase composition. Common columns include those with diol or 2-ethylpyridine stationary phases, which provide selective interactions with the analytes. mdpi.com The mobile phase often consists of supercritical CO2 with a polar organic modifier, such as methanol, to control the elution strength. researchgate.netmdpi.com The addition of a small amount of an acid, like phosphoric acid, can improve peak shape and resolution. researchgate.netnih.gov This approach has been validated for the quantitative analysis of isoflavones from various plant sources, achieving high accuracy and precision. nih.gov
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a widely used and robust technique for the final purification of natural products. springernature.comrjptonline.org It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle significantly larger sample quantities, with the goal of isolating a specific compound rather than just quantifying it. springernature.com
For the purification of isoflavonoids like this compound, reversed-phase preparative HPLC is the most common mode. springernature.com In this setup, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile. scialert.net A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to effectively separate compounds with different polarities from the crude or semi-purified extract. scialert.net The fractions containing the target compound are collected as they elute from the column, and the solvent is subsequently removed to yield the purified this compound.
Preparative Gas Chromatography (GC) is a technique used to separate and isolate compounds in a gaseous mobile phase. Its application is restricted to analytes that are volatile and thermally stable. Isoflavonoids, including this compound, are complex phenolic compounds with high molecular weights and low volatility. They typically decompose at the high temperatures required for gas chromatographic analysis. Therefore, preparative GC is not a suitable method for the isolation and purification of this compound.
Biosynthesis and Chemo Enzymatic Synthesis of + Sophorol
Elucidation of Natural Biosynthetic Pathways
The natural production of (+)-Sophorol is a finely tuned process embedded within the broader isoflavonoid (B1168493) biosynthetic cascade. This pathway involves a series of enzymatic reactions that ultimately lead to the formation of this specific stereoisomer.
Positioning within the Isoflavonoid Biosynthesis Cascade
The journey to this compound begins with the general phenylpropanoid pathway, which provides the foundational precursors for a vast array of plant secondary metabolites. frontiersin.org Aromatic amino acids, primarily phenylalanine, are converted into p-coumaroyl CoA through the action of a trio of enzymes: phenylalanine ammonia (B1221849) lyase (PAL), trans-cinnamate-4-hydroxylase (C4H), and 4-coumaroyl CoA lyase (4CL). frontiersin.org This initial phase sets the stage for the synthesis of flavonoids, with chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) catalyzing the formation of key intermediates like naringenin (B18129) and liquiritigenin. frontiersin.orgnih.gov
A pivotal and defining step in isoflavonoid biosynthesis is the migration of the B-ring from the C-2 to the C-3 position of the flavonoid backbone. frontiersin.org This reaction is orchestrated by isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme, leading to the formation of an unstable 2-hydroxyisoflavanone (B8725905) intermediate that is subsequently dehydrated to yield isoflavones such as daidzein (B1669772) and genistein (B1671435). frontiersin.org The pathway leading to this compound then diverges, involving further hydroxylation and modification of these basic isoflavone skeletons. frontiersin.org Specifically, the formation of 2',7-dihydroxy-4',5'-methylenedioxyisoflavone (B191049) (DMD) is a critical step, catalyzed by isoflavone 2'-hydroxylase (I2'H), another P450 enzyme. frontiersin.org This compound, DMD, serves as the direct precursor for the enzymatic reduction that yields sophorol (B1235898). frontiersin.org
Role of Isoflavone Reductase in this compound Formation
The conversion of 2',7-dihydroxy-4',5'-methylenedioxyisoflavone (DMD) to sophorol is catalyzed by the enzyme isoflavone reductase (IFR). frontiersin.orgresearchgate.net This NADPH-dependent enzyme is crucial as it introduces the chirality that defines the sophorol molecule. frontiersin.orgoup.com Research has shown that IFR from various leguminous plants, such as pea (Pisum sativum) and alfalfa (Medicago sativa), stereospecifically produces the (3R)-enantiomer of sophorol, also known as (-)-sophorol (B1260885). oup.comnih.gov This finding was a significant correction to earlier assumptions that the naturally occurring product was the (3S)-enantiomer.
The enzymatic reduction of the double bond in the isoflavone precursor by IFR establishes a chiral center at the C-3 position of the resulting isoflavanone (B1217009). frontiersin.orgoup.com This stereochemical outcome is a key determinant for the subsequent steps in the biosynthesis of more complex pterocarpans, such as (+)-pisatin in pea. nih.govebi.ac.uk Studies involving RNA interference (RNAi) to inactivate the IFR gene in pea hairy roots resulted in the accumulation of DMD and a deficiency in (+)-pisatin biosynthesis, further confirming the essential role of IFR in this pathway. nih.govebi.ac.ukebi.ac.uk
Intermediates and Precursors in the Biosynthetic Route
The biosynthetic pathway to this compound is a multi-step process involving several key intermediates and precursors. The initial precursors are derived from the general phenylpropanoid pathway, leading to the formation of isoflavones.
| Precursor/Intermediate | Enzyme(s) | Product |
| Phenylalanine | PAL, C4H, 4CL | p-Coumaroyl CoA |
| p-Coumaroyl CoA, Malonyl-CoA | CHS, CHI | Naringenin/Liquiritigenin |
| Naringenin/Liquiritigenin | IFS, HIDH | Genistein/Daidzein |
| Daidzein | I2'H | 2',7,4'-Trihydroxyisoflavone |
| 2',7,4'-Trihydroxyisoflavone | Further modifications | 2',7-dihydroxy-4',5'-methylenedioxyisoflavone (DMD) |
| 2',7-dihydroxy-4',5'-methylenedioxyisoflavone (DMD) | Isoflavone Reductase (IFR) | (-)-Sophorol [(3R)-sophorol] |
Data sourced from multiple studies. frontiersin.orgnih.gov
While the direct precursor to sophorol is 2',7-dihydroxy-4',5'-methylenedioxyisoflavone (DMD), the pathway leading to DMD itself involves a series of hydroxylation and other modification reactions on the basic isoflavone skeleton. frontiersin.org For instance, in the biosynthesis of (+)-pisatin in pea, formononetin (B1673546) is a key intermediate that undergoes 3'-hydroxylation to form calycosin. frontiersin.org These modifications highlight the metabolic grid that can lead to a diversity of isoflavonoid structures.
Following the formation of (-)-sophorol, it can be further metabolized. For example, the enzyme sophorol reductase (SOR) converts (-)-sophorol to (-)-7,2'-dihydroxy-4',5'-methylenedioxyisoflavanol [(-)-DMDI], another chiral intermediate in the biosynthesis of (+)-pisatin. nih.govebi.ac.ukebi.ac.uk The involvement of these specific intermediates underscores the intricate and sequential nature of the biosynthetic pathway.
Stereochemical Control and Chirality in Biosynthesis
The stereochemistry of sophorol is a critical aspect of its biosynthesis and subsequent biological function. Sophorol possesses a single chiral center at the C3 position, giving rise to two enantiomers: this compound and (-)-sophorol. Early research was corrected by circular dichroism spectral analysis, which confirmed that the enzymatically synthesized product in pea is (-)-sophorol, possessing the (3R)-configuration.
The enzyme isoflavone reductase (IFR) is solely responsible for establishing this chirality, converting the achiral isoflavone precursor (DMD) into the chiral isoflavanone (-)-sophorol. frontiersin.orgoup.com This stereospecific reduction is a pivotal control point in the biosynthesis of certain pterocarpan (B192222) phytoalexins. For instance, in pea, the biosynthesis of the phytoalexin (+)-pisatin proceeds through intermediates with the opposite C-3 absolute configuration, namely (-)-sophorol and (-)-DMDI. nih.govebi.ac.uk This indicates that a subsequent inversion of stereochemistry must occur later in the pathway to yield the final (+)-pterocarpan. It has been proposed that the conversion of (-)-DMDI to an achiral isoflavene intermediate allows for this change in configuration. ebi.ac.uknih.gov
The stereochemical control exerted by IFR and subsequent enzymes is fundamental to the biological activity of the final pterocarpan products, as different stereoisomers often exhibit distinct antimicrobial properties. oup.com
Chemical Synthesis Approaches for this compound and its Analogues
While nature has perfected the synthesis of sophorol, chemical methods have also been developed to access this molecule and its derivatives, providing a means for further study and the creation of novel analogues.
Historical Synthetic Routes (e.g., from Isoflavones)
One of the notable historical methods for synthesizing isoflavones involves the oxidative rearrangement of 2'-hydroxychalcones. A significant advancement in this area was the use of thallium(III) nitrate (B79036) in methanol (B129727). rsc.orgrsc.org This reagent facilitates the conversion of a 2'-hydroxychalcone (B22705) to a 1-(2-hydroxyphenyl)-3,3-dimethoxy-2-phenylpropan-1-one intermediate, which can then be cyclized to form the isoflavone core. rsc.org This method was successfully applied to the synthesis of (±)-sophorol, providing a racemic mixture of the compound. rsc.orgrsc.org
Another established route for isoflavone synthesis begins with deoxybenzoins. scirp.org These starting materials can undergo cyclization to form the isoflavone scaffold. While effective, some of these earlier synthetic routes were often time-consuming. scirp.org More contemporary methods, such as palladium-catalyzed cross-coupling reactions, have provided more efficient pathways to isoflavones. scirp.org
The synthesis of sophorol and its analogues remains an area of interest for organic chemists, driven by the desire to explore the structure-activity relationships of this class of compounds.
Enzymatic and Bioconversion Strategies for this compound Production
Harnessing biological systems offers a powerful alternative to chemical synthesis for producing specific stereoisomers of complex molecules.
The enzymes responsible for sophorol biosynthesis can be produced using recombinant DNA technology and used for in vitro synthesis. The gene for isoflavone reductase (IFR) from pea has been expressed in host organisms like Escherichia coli. arizona.edu The purified recombinant enzyme can then be used in a cell-free system to convert the substrate 2',7-dihydroxy-4',5'-methylenedioxyisoflavone into sophorol in the presence of the necessary cofactor, NADPH. researchgate.netnih.gov This approach is invaluable for studying enzyme kinetics, substrate specificity, and stereochemical outcomes, as demonstrated by the studies that clarified the stereochemistry of the sophorol produced by pea IFR. arizona.edunih.gov
| Enzyme | Source Organism | Recombinant Host | Substrate | Product |
| Isoflavone Reductase (IFR) / DMIRase | Pisum sativum (Pea) | E. coli | 2',7-dihydroxy-4',5'-methylenedioxyisoflavone | (-)-Sophorol |
Microbial bioconversion, or whole-cell biocatalysis, uses engineered microorganisms to perform specific chemical transformations. An E. coli or yeast strain engineered to express the isoflavone reductase (IFR) gene could be used to convert an externally supplied precursor into sophorol. frontiersin.orgmdpi.com This strategy leverages the cell's machinery to produce the enzyme and provide the necessary cofactors (like NADPH), often simplifying the process compared to using purified enzymes. mdpi.com While specific large-scale bioconversion of a precursor to this compound is not extensively detailed, the successful engineering of microbes for other multi-step isoflavonoid syntheses demonstrates the feasibility of this approach. frontiersin.orgnih.gov For example, co-cultivation of a naringenin-producing E. coli strain with an isoflavone synthase (IFS)-expressing Saccharomyces cerevisiae strain has been shown to produce the isoflavone genistein. frontiersin.org A similar strategy could be envisioned where a microbe producing the sophorol precursor feeds a second microbe expressing IFR.
Metabolic engineering aims to redesign the metabolism of a host organism, such as Saccharomyces cerevisiae (yeast) or E. coli, to achieve high-yield production of a target molecule from simple carbon sources like glucose. nih.govfrontiersin.org For isoflavonoids like sophorol, this involves introducing the entire biosynthetic pathway into the microbial host. frontiersin.orgfrontiersin.org
Key strategies for enhancing production include:
Pathway Reconstruction : Introducing all the necessary plant enzyme genes (e.g., phenylalanine ammonia-lyase, chalcone synthase, chalcone reductase, isoflavone synthase, and isoflavone reductase) into the microbial host. researchgate.netnih.gov
Enzyme Screening : Testing enzymes from different plant sources to find the most active and stable versions for use in the microbial chassis. nih.gov
Optimizing Precursor Supply : Engineering the host's central metabolism to increase the availability of key precursors like malonyl-CoA, which is often a limiting factor in polyketide synthesis. researchgate.net
Dynamic Regulation : Implementing genetic circuits that can dynamically control the expression of pathway genes to balance metabolic load and optimize flux towards the product. nih.gov
Subcellular Engineering : Targeting enzymes to specific cellular compartments, such as the endoplasmic reticulum for membrane-bound P450 enzymes, to improve their function and facilitate substrate channeling. researchgate.net
Using these advanced synthetic biology and metabolic engineering tools, researchers have successfully engineered yeast to produce the core isoflavone daidzein at titers of up to 85.4 mg/L from glucose. nih.gov By extending such an engineered pathway with the appropriate hydroxylases and isoflavone reductase, a yeast or bacterial strain could be developed for the de novo production of this compound.
Spectroscopic Characterization and Advanced Analytical Techniques
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like (+)-Sophorol. emerypharma.com It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon (¹³C). emerypharma.com One-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, are fundamental for initial structural assessment. emerypharma.comnanalysis.com
¹H-NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key parameters include chemical shift (δ), multiplicity (splitting pattern), coupling constants (J), and integration. emerypharma.com For instance, the ¹H-NMR spectrum of a related compound, sophorose, shows anomeric hydrogen signals at approximately 4.8 and 4.2 ppm, indicating the presence of α-glucopyranose and β-glucopyranose units respectively. researchgate.net
¹³C-NMR (Carbon NMR): This method reveals the number of non-equivalent carbon atoms in a molecule and provides insights into their hybridization and chemical environment.
Two-dimensional (2D) NMR Spectroscopy: 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning all proton and carbon signals and establishing the complete connectivity of the molecule. nanalysis.comemory.edu
COSY: Identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com
HSQC: Correlates directly bonded proton and carbon atoms. nanalysis.com
HMBC: Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together different fragments of the molecule. nanalysis.com
| Nucleus | Experiment | Key Observations | Reference |
|---|---|---|---|
| ¹H | 1D NMR | Anomeric proton signals around 4.2-4.8 ppm. | researchgate.net |
| ¹³C | 1D NMR | Signals indicating the carbon framework of the sugar moieties. | researchgate.net |
| ¹H-¹H | COSY | Cross-peaks revealing proton-proton coupling networks within the sugar rings. | emerypharma.com |
| ¹H-¹³C | HSQC | Correlation of each proton to its directly attached carbon. | nanalysis.com |
| ¹H-¹³C | HMBC | Long-range correlations establishing linkages between different parts of the molecule. | nanalysis.com |
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique used to identify functional groups present in a molecule. innovatechlabs.comrtilab.com When a sample is irradiated with infrared light, its molecules absorb energy at specific frequencies corresponding to the vibrational modes of their chemical bonds. youtube.com This absorption pattern creates a unique spectral "fingerprint" of the molecule. rtilab.com
The FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). youtube.com Characteristic absorption bands in the spectrum of this compound would confirm the presence of key functional groups such as:
Hydroxyl (-OH) groups: Broad absorption bands in the region of 3200-3600 cm⁻¹.
Carbonyl (C=O) group of the ketone: A sharp, strong absorption band typically around 1650-1700 cm⁻¹.
Aromatic C=C bonds: Absorption bands in the 1450-1600 cm⁻¹ region.
C-O bonds: Absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
FT-IR analysis is a rapid and non-destructive method that provides valuable qualitative information about the molecular structure. pressbooks.pub
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The wavelengths at which absorption occurs (λmax) are characteristic of the chromophores (light-absorbing groups) present in the molecule. upi.edu
For this compound, which contains aromatic rings and a carbonyl group, the UV-Vis spectrum is expected to show distinct absorption bands. msu.edu These absorptions are due to π → π* and n → π* transitions. msu.edu The position and intensity of these bands can be influenced by the solvent used for the analysis. nist.gov While UV-Vis spectroscopy is generally less structurally informative than NMR or IR, it is a useful technique for confirming the presence of conjugated systems and for quantitative analysis. libretexts.orgupi.edu
Table 2: Expected UV-Vis Absorption Maxima for Chromophores in this compound
| Chromophore | Electronic Transition | Expected λmax Range (nm) | Reference |
|---|---|---|---|
| Aromatic Rings | π → π | ~200-280 | msu.edu |
| Carbonyl Group (C=O) | n → π | ~270-300 | msu.edu |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It provides crucial information about the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound with high accuracy.
Hyphenated techniques, which combine a separation method with mass spectrometry, are particularly powerful for analyzing complex mixtures and for providing further structural information. wikipedia.org
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer. wikipedia.org It is well-suited for the analysis of polar and thermally labile compounds like many natural products. wikipedia.orgshimadzu.com
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC-MS is an advancement of LC-MS that uses smaller stationary phase particles, resulting in higher resolution, increased sensitivity, and faster analysis times. measurlabs.com UPLC-MS/MS, a tandem mass spectrometry approach, allows for further fragmentation of selected ions, providing detailed structural information. measurlabs.commdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the analysis of volatile and thermally stable compounds. shimadzu.com While underivatized this compound may not be sufficiently volatile for GC-MS, derivatization can sometimes be employed to make it amenable to this technique.
These hyphenated methods are invaluable for both the identification and quantification of this compound in various matrices. axispharm.com
Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FT-IR. americanpharmaceuticalreview.com It is based on the inelastic scattering of monochromatic light, usually from a laser. americanpharmaceuticalreview.com The resulting Raman spectrum reveals the vibrational, rotational, and other low-frequency modes in a molecule.
Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique that can enhance the Raman signal by orders of magnitude. clinmedjournals.orgmdpi.com This enhancement occurs when the analyte is adsorbed onto or in close proximity to a nanostructured metallic surface, typically gold or silver. americanpharmaceuticalreview.comclinmedjournals.org SERS is particularly useful for detecting and identifying trace amounts of a substance. clinmedjournals.orgspectroscopyonline.com The enhanced spectra can provide detailed fingerprint information for the structural characterization of compounds like this compound, even at very low concentrations. nih.gov
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique that analyzes the elemental composition and the chemical and electronic state of the elements within a material. unimi.itwikipedia.org XPS works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nanometers of the surface. eag.commicro.org.au
For a pure sample of this compound, XPS would be used to:
Confirm the elemental composition (Carbon, Oxygen).
Determine the chemical states of the carbon and oxygen atoms. For example, it can distinguish between carbon atoms in C-C, C-O, and C=O bonds, and oxygen atoms in C-O-H and C=O groups based on slight differences in their binding energies. malvernpanalytical.com
This technique provides valuable information about the surface chemistry of the compound. unimi.it
Chromatographic and Other Quantitative Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of isoflavonoids, including this compound. The method's robustness allows for the separation and quantification of specific compounds within complex mixtures.
Research has demonstrated the use of Reverse Phase-HPLC (RP-HPLC) for the analysis of isoflavonoids. For instance, in the analysis of pisatin (B192138), a pterocarpan (B192222) phytoalexin derived from a pathway involving this compound, HPLC analysis was performed on a C18 column. apsnet.org The separation was achieved using a gradient of acetonitrile (B52724) and water, a common mobile phase for resolving isoflavonoid (B1168493) compounds. apsnet.org While specific HPLC methods dedicated solely to this compound are not extensively detailed in the provided literature, the principles applied to similar isoflavonoids are directly applicable.
A typical HPLC method for the quantification of an analyte like this compound would be developed and validated according to ICH guidelines. researchgate.net This involves optimizing parameters such as the mobile phase composition, flow rate, and detection wavelength to ensure the method is simple, accurate, and precise. researchgate.net For example, a study on other compounds utilized a mobile phase of phosphate (B84403) buffer and acetonitrile at a specific ratio and a defined flow rate to achieve separation on an ODS column. researchgate.net The retention time of the analyte is a key parameter for its identification and quantification against a standard curve. apsnet.orgresearchgate.net
Table 1: Representative HPLC Parameters for Isoflavonoid Analysis
| Parameter | Example Condition | Source |
| Column | Econosphere C18, 5 µm, 250 x 4.6 mm | apsnet.org |
| Mobile Phase | Acetonitrile/water gradient (e.g., 40% to 95% acetonitrile) | apsnet.org |
| Flow Rate | 1 mL/min | apsnet.org |
| Detection | UV, wavelength specific to the analyte | researchgate.netasianpubs.org |
This table presents example parameters based on the analysis of related isoflavonoids and general HPLC methodology. Specific conditions for this compound would require method development and validation.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and specificity for the analysis of this compound, especially in complex biological matrices. This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for definitive identification and quantification.
In a study analyzing the methanolic extract of fruits, LC-MS was employed to identify various phytochemicals, including this compound. bibliomed.org The analysis identified this compound as an isoflavanone (B1217009) with a molecular weight of 300.0613. bibliomed.org Another study utilized ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to identify and quantify chemical constituents from Sophora flavescens (Kushen) and Coptis chinensis (Huanglian). nih.gov This highlights the capability of LC-MS to analyze complex herbal extracts.
The development of an LC-MS method involves selecting an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and optimizing the mass spectrometer parameters for the target analyte. researchgate.netnih.gov For instance, an LC/API-MS method was used to analyze sophorolipids, confirming the structure of the fatty acid moiety through characteristic fragment ions. researchgate.net The choice of mobile phase additives, like formic acid, is crucial for achieving good ionization and chromatographic separation. nih.govresearchgate.net
Table 2: LC-MS Parameters for the Analysis of Related Compounds
| Parameter | Example Condition | Source |
| Chromatography | UPLC with a C18 column | nih.gov |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid | nih.govresearchgate.net |
| Ionization Source | ESI or APCI | researchgate.netnih.gov |
| Detection Mode | Positive or Negative Ion Mode | bibliomed.orgchromforum.org |
| Mass Analyzer | Time-of-Flight (TOF) or Triple Quadrupole | nih.gov |
This table provides a general overview of LC-MS parameters used for the analysis of phytochemicals, which would be adapted for the specific analysis of this compound.
Method Validation and Comparability Studies for this compound Detection
The validation of any analytical method is critical to ensure that it is suitable for its intended purpose, providing reliable and accurate results. scribd.comcampilab.by A comprehensive method validation for this compound detection using HPLC or LC-MS would involve assessing several key parameters as outlined by international guidelines. researchgate.net
These parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scribd.com
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. scribd.com This is often assessed by determining the recovery of a known amount of spiked analyte in a placebo or sample matrix. scribd.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netscribd.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. scribd.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. rsc.org
Comparability studies are also essential, especially when different analytical techniques are used to measure the same analyte. For example, a study comparing HPLC-UV detection with gravimetric quantification and the anthrone (B1665570) assay for sophorolipids found that HPLC was significantly more specific and sensitive. nih.gov Such studies are crucial for establishing a gold-standard method for the quantification of this compound and for understanding the limitations and advantages of different analytical approaches. nih.gov
Biological Activities and Mechanistic Investigations of + Sophorol in Vitro
Cellular and Molecular Mechanisms of Action
The in vitro biological activities of (+)-Sophorol have been a subject of scientific inquiry, with studies exploring its effects on various cellular and molecular processes. Research has delved into its influence on programmed cell death, oxidative stress, key signaling pathways, and cellular structures.
Modulation of Apoptotic Pathways
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its deregulation is a hallmark of cancer. berkeley.edu The process is executed by a family of cysteine proteases known as caspases. berkeley.edu In mammalian cells, a major pathway for caspase activation is initiated by the release of cytochrome c from the mitochondria. berkeley.edu This release is tightly regulated by the Bcl-2 family of proteins, which consists of both anti-apoptotic members (like Bcl-2) and pro-apoptotic members. mdpi.commdpi.com The balance between these opposing factions determines a cell's fate. mdpi.com
The intrinsic pathway of apoptosis is triggered by cellular stress and mitochondrial dysfunction, leading to the release of cytochrome c. mdpi.com In the cytosol, cytochrome c, along with Apaf-1 and ATP, forms a complex called the apoptosome, which activates the initiator caspase-9. mdpi.com Caspase-9 then activates executioner caspases, such as caspase-3, which carry out the dismantling of the cell. mdpi.com
Studies on various compounds have shown that modulation of this pathway is a key mechanism for inducing cancer cell death. For instance, the expression levels of apoptosis-related genes, including those in the Bcl-2 and caspase families, can be significantly altered by bioactive molecules. plos.org An increase in the expression of pro-apoptotic proteins and a decrease in anti-apoptotic proteins can shift the balance towards cell death.
Influence on Reactive Oxygen Species (ROS) Levels
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. mdpi.comthermofisher.com While they play roles in cell signaling and homeostasis, excessive levels of ROS can lead to oxidative stress, a condition that can damage cellular components like lipids, proteins, and DNA. thermofisher.com This damage is implicated in various pathological conditions, including cancer. thermofisher.com
The production of ROS can be influenced by external agents and is a known mechanism of action for some anti-cancer therapies. An increase in intracellular ROS can trigger apoptotic signaling pathways. nih.gov The relationship between ROS and apoptosis is complex; for example, some studies suggest that ROS can induce the release of cytochrome c from mitochondria, thereby initiating the intrinsic apoptotic cascade. researchgate.net The measurement of ROS levels is a common method to assess the oxidative state of cells in vitro. scielo.org.arnih.gov
Interactions with Cellular Receptors and Signaling Cascades
Cellular signaling pathways are intricate networks that transmit information from the cell surface to the nucleus, governing fundamental cellular processes such as proliferation, survival, and apoptosis. wikipedia.orgfrontiersin.org The Janus kinase/signal transducer and activator of transcription (JAK/STAT), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathways are three major signaling cascades often dysregulated in cancer. frontiersin.orghtct.com.br
The JAK/STAT pathway is activated by various cytokines and growth factors and plays a crucial role in immunity, cell division, and cell death. wikipedia.org Aberrant activation of this pathway is linked to various malignancies. frontiersin.org Similarly, the MAPK and PI3K/AKT pathways are central regulators of cell growth and survival. htct.com.brbiorender.com These pathways can interact with each other; for instance, activation of JAKs can also lead to the activation of the PI3K/AKT and MAPK signaling pathways. wikipedia.orgresearchgate.net The constitutive activation of these pathways can result in increased expression of anti-apoptotic genes like Bcl-2. htct.com.br Therefore, compounds that can modulate these signaling cascades are of significant interest in cancer research.
Effects on Cellular Membranes and Walls
The cell membrane is a dynamic structure composed primarily of a lipid bilayer and proteins, acting as a selective barrier and a platform for signaling events. nih.govwalshmedicalmedia.com The composition and physical properties of the membrane, such as fluidity, are critical for its function. savemyexams.commdpi.com Alterations to the membrane's structure can impact cellular processes, including signal transduction and cell viability. mdpi.comlaminarpharma.com
Some molecules can influence the biophysical properties of membranes, potentially leading to changes in the activity of membrane-associated proteins and triggering cellular responses. laminarpharma.com For example, changes in membrane lipid composition can affect the organization of membrane microdomains and influence cell signaling pathways. laminarpharma.com Furthermore, damage to the cell membrane can lead to a loss of integrity and ultimately cell death. thermofisher.com The interaction of compounds with the cell membrane can be a crucial aspect of their biological activity.
In Vitro Anti-Cancer and Antiproliferative Research
The potential of novel compounds to inhibit the growth of cancer cells is a primary focus of in vitro research. This is often assessed by testing their effects on various cancer cell lines.
Growth Inhibition in Various Cancer Cell Lines (e.g., HepG2 cells)
The evaluation of a compound's ability to inhibit the proliferation of cancer cells is a fundamental step in anti-cancer drug discovery. researchgate.net This is typically done using in vitro assays on a panel of human cancer cell lines. researchgate.netmdpi.com The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound that inhibits cell growth by 50%, is a standard metric for quantifying antiproliferative activity. mdpi.comnih.gov
The human hepatocellular carcinoma cell line, HepG2, is a widely used model for in vitro studies of liver cancer. plos.orgresearchgate.netnih.gov Research has shown that various natural and synthetic compounds can inhibit the growth of HepG2 cells. plos.orgnih.gov The mechanisms underlying this growth inhibition often involve the induction of cell cycle arrest and/or apoptosis. plos.orgnih.gov For example, a compound might cause HepG2 cells to lose their typical morphology, shrink, and detach from the culture surface, all of which are indicative of apoptosis. science.gov
Induction of Programmed Cell Death
This compound is classified as an isoflavonoid (B1168493), a class of naturally occurring polyphenolic compounds. nih.gov While direct research on the apoptosis-inducing capabilities of this compound is limited, extensive in vitro studies on related isoflavonoids, such as genistein (B1671435) and daidzein (B1669772), have established their potential to trigger programmed cell death in various cancer cell lines. nih.gov These studies provide a framework for the potential mechanisms by which this compound might act.
Isoflavonoids have been shown to induce apoptosis through the modulation of multiple cellular signaling pathways that are often dysregulated in cancer cells. nih.gov One of the key mechanisms involves the regulation of the NF-κB (nuclear factor kappa B) signaling pathway. nih.gov NF-κB is known to inhibit apoptosis, and isoflavones like genistein have been found to significantly inhibit its activity in breast, prostate, lung, and pancreatic cancer cells. nih.gov By suppressing NF-κB, these compounds can enhance the pro-apoptotic signals within cancer cells. nih.gov
Furthermore, isoflavonoids can trigger the intrinsic pathway of apoptosis, which is centered around the mitochondria. researchgate.net Studies on isoflavonoids isolated from Millettia taiwaniana demonstrated that these compounds could induce apoptosis in human leukemia HL-60 cells by activating caspase-9 and caspase-3. researchgate.net This activation is often a result of mitochondrial dysfunction, leading to the release of pro-apoptotic factors. researchgate.net The potential of isoflavones to induce apoptosis is also linked to their ability to mobilize intracellular copper, which leads to the generation of reactive oxygen species (ROS) and subsequent pro-oxidant cell death. mdpi.com
The following table summarizes the pro-apoptotic activities observed for various isoflavonoids in different cancer cell lines.
| Isoflavonoid | Cancer Cell Line | Mechanism of Action |
| Genistein | Prostate Cancer (LNCaP, DU145) | Induces apoptosis, inhibited by copper chelators, suggesting a role for copper-mediated ROS generation. mdpi.com |
| Daidzein | Prostate Cancer (LNCaP, DU145) | Induces apoptosis in a concentration-dependent manner, also linked to copper-mediated mechanisms. mdpi.com |
| Furowanin-A | Human Leukemia (HL-60) | Induces apoptosis through the activation of the caspase-9/caspase-3 pathway. researchgate.net |
| Warangalone | Human Leukemia (HL-60) | Triggers apoptosis via activation of caspase-9 and caspase-3, linked to mitochondrial dysfunction. researchgate.net |
| Isoerysenegalensein-E | Human Leukemia (HL-60) | Promotes apoptosis by enhancing the activity of caspase-9 and caspase-3. researchgate.net |
| Genistein | Breast, Prostate, Lung, Pancreatic Cancer | Inhibits the DNA-binding activity of NF-κB, a known inhibitor of apoptosis. nih.gov |
This table presents data on isoflavonoids related to this compound. Direct studies on this compound's effects on programmed cell death are not extensively available.
Antiviral Properties and Immunomodulatory Effects
As with apoptosis, specific research into the antiviral and immunomodulatory activities of this compound is not widely available. However, the broader class of isoflavonoids has been the subject of numerous in vitro investigations for these properties. These studies indicate that isoflavonoids possess the potential to both inhibit viral infections and modulate immune responses, including the production of cytokines. nih.govmdpi.com
Activity Against Specific Viral Pathogens
In vitro studies have demonstrated that various isoflavonoids and related flavonoid compounds can inhibit a wide range of viruses, including both enveloped and non-enveloped viruses with either RNA or DNA genomes. nih.gov Genistein, one of the most studied isoflavones, has shown inhibitory effects on the infectivity of multiple viruses. nih.gov The antiviral mechanisms of isoflavonoids are diverse and can involve targeting different stages of the viral life cycle. For instance, some isoflavones have been found to inhibit viral entry or replication. asm.org
A study on soybean isoflavones reported that certain compounds could completely inhibit the cytopathic effects induced by the Human Immunodeficiency Virus (HIV) in vitro. acs.org Other research has highlighted the activity of various isoflavonoids against viruses such as Herpes Simplex Virus (HSV) and poliovirus. nih.gov
The table below details the antiviral activities of several isoflavonoids against specific viruses as demonstrated in in vitro assays.
| Isoflavonoid/Related Flavonoid | Virus |
| Genistein | Human Immunodeficiency Virus (HIV) acs.org |
| Torvanol A | Herpes Simplex Virus-1 (HSV-1) nih.gov |
| Irisolidone | JC Virus nih.gov |
| Kaempferol | Herpes Simplex Virus-1 (HSV-1), Poliovirus nih.gov |
| Luteolin | Coronavirus nih.gov |
| KIN 101 (Isoflavone) | Hepatitis C Virus (HCV), Influenza A Virus asm.org |
This table summarizes antiviral data for various isoflavonoids. Research specifically investigating the antiviral properties of this compound is limited.
Cytokine-Stimulating Capabilities
The immunomodulatory effects of isoflavonoids include their ability to influence the production of cytokines, which are key signaling molecules in the immune system. mdpi.com Depending on the specific compound, the cell type, and the stimulus, isoflavonoids can either suppress the production of pro-inflammatory cytokines or, in some cases, enhance the secretion of certain interleukins. nih.govtermedia.pl
For example, in vitro studies on synovial cells stimulated with interleukin-1β (IL-1β) showed that the isoflavone (B191592) daidzein could significantly inhibit the production of IL-6. nih.gov In contrast, genistein and glycitein (B1671905) did not show the same effect under these specific conditions. nih.gov Other studies have noted that genistein can activate the secretion of interleukin-like cytokines such as IL-2 and IL-3 from spleen cells, suggesting a stimulating effect on cellular immunity. termedia.pl
The collective research indicates that isoflavonoids can modulate cytokine secretion, which points to a potential anti-inflammatory and immunoregulatory role. mdpi.com These compounds have been shown to downregulate pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-8 in various cell culture assays. mdpi.com
| Isoflavonoid | Cell Type | Effect on Cytokine Production |
| Daidzein | Synovial MH7A cells | Significantly inhibited IL-1β-stimulated IL-6 production. nih.gov |
| Genistein | Synovial MH7A cells | No inhibitory effect on IL-1β-stimulated IL-6 or IL-8 production. nih.gov |
| Glycitein | Synovial MH7A cells | No inhibitory effect on IL-1β-stimulated IL-6 or IL-8 production. nih.gov |
| Genistein | Spleen cells | Activates secretion of IL-2 and IL-3. termedia.pl |
| Isoflavones (general) | Various cell culture assays | Downregulate pro-inflammatory cytokines including TNF-α, IL-6, IL-8, and IL-1β. mdpi.com |
Other Investigated Biological Activities (e.g., Leptin Inhibition)
Beyond the more broadly studied areas of anticancer and antiviral effects, specific in silico research has identified this compound as a potential inhibitor of the hormone leptin. A molecular docking study was conducted to screen a library of phytochemicals for their potential to bind to and inhibit leptin, a key hormone in regulating energy metabolism and body weight.
In this computational analysis, this compound was one of several compounds that demonstrated successful binding to the leptin protein. This binding suggests a potential mechanism where this compound could interfere with the interaction between leptin and its receptor, thereby inhibiting its biological signaling. While this is a promising finding from a molecular modeling perspective, further in vitro and in vivo experimental validation is required to confirm this inhibitory activity and to understand its physiological implications.
| Compound | Target | Study Type | Finding |
| This compound | Leptin | Molecular Docking | Demonstrated successful binding to the leptin protein, suggesting potential inhibitory activity. |
Structure Activity Relationship Sar Studies and Rational Design of + Sophorol Derivatives
Systematic Modification of (+)-Sophorol Chemical Scaffolds
The chemical scaffold of this compound, like other isoflavonoids, offers multiple sites for systematic modification to explore and enhance biological activity. These modifications are central to SAR studies and involve altering the core structure to create a library of analogues. researchgate.net
Key strategies for modifying the isoflavonoid (B1168493) scaffold include:
A- and B-Ring Substitution: The two aromatic rings (the benzopyran A-ring and the phenyl B-ring) are primary targets for modification. This involves the introduction, removal, or alteration of substituent groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and halogen atoms. The number and position of these groups can dramatically influence the molecule's electronic properties, polarity, and ability to interact with biological targets. nih.gov
Glycosylation: The attachment of sugar moieties to the isoflavonoid core is a common natural and synthetic modification. researchgate.net Glycosylation can have a profound impact on a compound's solubility, stability, and bioavailability. researchgate.net Varying the type of sugar, its attachment point, and the linkage can lead to derivatives with significantly different pharmacological profiles, sometimes transforming an inactive aglycone into a potent glycoside or vice-versa. researchgate.net
Stereochemistry: this compound possesses a chiral center at the C3 position, with the (3R)-stereochemistry being confirmed in nature. science.gov The synthesis of analogues with different stereochemistry (e.g., the (3S)-enantiomer or racemic mixtures) is a critical aspect of SAR to determine if biological activity is stereospecific.
Identification of Pharmacophores and Key Structural Features for Bioactivity
A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors, acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to exert a specific biological activity. researchgate.net For the isoflavonoid class, several key pharmacophoric features have been identified that are crucial for their bioactivity. nih.gov
Planar Heterocyclic System: The 3-phenylchroman skeleton forms a relatively planar structure that is critical for intercalation or interaction with flat receptor surfaces or enzyme active sites.
Hydrogen Bond Donors and Acceptors: The hydroxyl (-OH) groups on the aromatic rings are quintessential pharmacophoric features. They can act as both hydrogen bond donors and acceptors, forming key interactions with amino acid residues in target proteins. The 7-hydroxyl group, present in this compound, has been found to be particularly important for improving the receptor binding affinity of benzopyran-based compounds. nih.gov
Hydrophobic and Aromatic Regions: The phenyl B-ring and the benzoyl portion of the A-ring provide hydrophobic and aromatic regions that can engage in van der Waals, pi-pi, or hydrophobic interactions with the biological target. nih.gov
The B-Ring Position: A defining feature of isoflavonoids is the attachment of the B-ring at the C3 position of the C-ring. nih.gov This specific arrangement distinguishes them from other flavonoid classes and is fundamental to their interaction with many biological targets, including estrogen receptors. nih.gov
A hypothetical pharmacophore model for isoflavonoids typically includes one or more hydrogen bond acceptor sites, hydrogen bond donor sites, and aromatic/hydrophobic regions, arranged in a specific three-dimensional geometry. nih.gov
Impact of Substituent Groups on Biological Efficacy
The type and position of substituent groups on the this compound scaffold are expected to have a significant impact on biological efficacy, a principle well-established for the isoflavonoid class.
Hydroxyl Groups: The presence and placement of hydroxyl groups are arguably the most critical determinants of activity for many isoflavonoids. For instance, in related benzopyran structures, the introduction of a hydroxyl group at the 7-position significantly improves receptor affinity. nih.gov The antioxidant capacity of isoflavonoids is also strongly linked to the B-ring hydroxylation pattern.
Methoxy Groups: The methylation of hydroxyl groups to form methoxy groups alters the molecule's hydrogen-bonding capability and increases its lipophilicity. This can change the mechanism of action or improve membrane permeability and oral bioavailability.
Prenyl Groups: The addition of prenyl chains can enhance the lipophilicity of the isoflavonoid and facilitate its interaction with cell membranes, often leading to increased potency or a shift in biological activity. theinterstellarplan.com
Glycosidic Moieties: As noted, glycosylation can dramatically alter a compound's properties. While sometimes viewed as just a "solubilizer," the sugar moiety can be a key part of the pharmacophore, leading to semisynthetic glycoconjugates that are significantly more potent than the parent isoflavone (B191592). researchgate.net
The following table summarizes the general effects of key substituent groups on the bioactivity of isoflavonoids, which can be extrapolated to the design of this compound derivatives.
| Substituent Group | Position(s) on Isoflavonoid Core | General Impact on Bioactivity |
| Hydroxyl (-OH) | C-7, C-5, C-4' | Often essential for receptor binding and antioxidant activity. Acts as H-bond donor/acceptor. nih.gov |
| Methoxy (-OCH3) | C-7, C-4' | Increases lipophilicity, may improve cell permeability; removes H-bonding ability. nih.gov |
| Glycoside (e.g., Glucose) | C-7 | Significantly increases water solubility; can act as a prodrug moiety, improving bioavailability. researchgate.net |
| Prenyl | C-6, C-8, C-3' | Increases lipophilicity; can enhance membrane interaction and potency. theinterstellarplan.com |
Design Principles for Novel this compound Analogues
The rational design of novel analogues based on the this compound scaffold follows established medicinal chemistry principles, aiming to improve upon the properties of the natural lead compound.
Targeted synthesis relies on the SAR data gathered from initial studies. The goal is to create new molecules where specific structural features are deliberately included to enhance a desired biological effect. researchgate.net
Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties (a bioisostere) to improve potency or reduce side effects. numberanalytics.com For example, a hydroxyl group could be replaced with a thiol (-SH) or an amino (-NH2) group to probe the importance of the hydrogen bond.
Structure Simplification/Elaboration: Based on the identified pharmacophore, the this compound structure can be simplified by removing non-essential parts to improve synthetic accessibility and pharmacokinetic properties. researchgate.net Conversely, the structure can be elaborated by adding new functional groups to exploit additional binding interactions with the target.
Hybridization: This strategy involves combining the this compound scaffold with another known pharmacophore to create a hybrid molecule with dual or enhanced activity. researchgate.net
Lead optimization is the process of refining a promising lead compound, like this compound, to produce a preclinical drug candidate. danaher.com This iterative process aims to enhance desired properties while minimizing undesirable ones. patsnap.com
Improving Potency and Selectivity: The primary goal is often to increase the compound's potency (the concentration required to produce an effect) and its selectivity (its ability to act on the desired target without affecting other targets). patsnap.com This is achieved through fine-tuning the structure based on SAR, often guided by computational modeling and X-ray crystallography. numberanalytics.com
Optimizing ADMET Properties: A successful drug must have favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. patsnap.com Optimization strategies may include:
Prodrugs: Converting the lead into a prodrug, an inactive form that is metabolized into the active drug in the body. Glycosylation is a classic example of a prodrug strategy for isoflavonoids. researchgate.net
Blocking Metabolic Sites: Identifying sites on the molecule that are susceptible to rapid metabolism and modifying them to increase the drug's half-life.
Modulating Physicochemical Properties: Adjusting properties like lipophilicity and pKa to improve solubility and membrane permeability.
Scaffold Hopping: If the original isoflavonoid scaffold presents insurmountable problems (e.g., toxicity, poor properties), scaffold hopping can be employed. This involves replacing the core structure with a chemically different one while preserving the essential pharmacophoric geometry, potentially leading to novel compounds with better drug-like properties. numberanalytics.comdanaher.com
Computational Modeling and in Silico Approaches in + Sophorol Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a prominent computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, such as a protein. openaccessjournals.com This method employs search algorithms to explore various possible binding poses of the ligand within the receptor's active site and uses scoring functions to evaluate the strength of these interactions. openaccessjournals.com Factors like hydrogen bonding, electrostatic forces, and van der Waals interactions are assessed to rank the poses, with the highest-scoring ones representing the most probable binding modes. openaccessjournals.com
Molecular docking studies have been instrumental in predicting how (+)-Sophorol interacts with various protein targets, estimating the stability and strength of these interactions through binding affinity scores, typically measured in kcal/mol. A lower, more negative binding energy value indicates a stronger and more stable interaction between the ligand and the protein. scitechnol.com
In a 2024 study, this compound was identified as one of several phytochemicals that successfully bind to Leptin, a protein implicated in cardiovascular and metabolic diseases. lumhs.edu.pk While the specific binding score for this compound was not detailed in the report, other top-ranking compounds in the same screen, such as Diosmin and Dihydrodaidzin, exhibited strong binding affinities of -7.9 Kcal/mol, suggesting that this compound also forms a favorable interaction within the binding pocket of Leptin. lumhs.edu.pk
Another in silico investigation identified (3R)-sophorol, a stereoisomer of this compound, as a potential inhibitor of Cytochrome P450 3A4 (CYP3A4), a critical enzyme for drug metabolism. acs.org In a virtual screening that used a deep-learning model, (3R)-sophorol was classified as a potential inhibitor with a high prediction score. acs.org Similarly, (3R)-sophorol was identified as a constituent in extracts of Orthosiphon aristatus which showed inhibitory activity against α-glucosidase, a target for anti-diabetic therapies. ugm.ac.id While the study focused on other compounds for detailed docking analysis, the presence of sophorol (B1235898) in an active extract points to its potential for binding to this enzyme. ugm.ac.id
| Compound | Protein Target | PDB ID | Docking Software/Method | Predicted Binding Affinity / Score | Key Findings | Reference |
|---|---|---|---|---|---|---|
| This compound | Leptin | Not Specified | PyRx | Not Reported (Successful Binding) | Identified as a potential inhibitor of Leptin, suggesting a role in cardiovascular and antidiabetic therapies. | lumhs.edu.pk |
| (3R)-Sophorol | CYP3A4 | Not Specified | Deep-Learning Classifier | 0.81 (Prediction Score) | Predicted as a potential dietary inhibitor of a key drug-metabolizing enzyme. | acs.org |
| (3R)-Sophorol | α-glucosidase | 2QMJ | YASARA Structure | Not Reported | Identified in an extract with α-glucosidase inhibitory activity, suggesting potential as an antidiabetic agent. | ugm.ac.id |
A primary application of molecular docking is the rapid screening of large compound libraries to identify potential therapeutic targets. jocms.org This in silico approach has successfully highlighted several proteins that this compound may interact with, providing a foundation for further experimental validation.
The identification of Leptin as a potential target for this compound suggests its possible utility in managing conditions associated with leptin dysregulation, such as obesity, diabetes, and cardiovascular diseases. lumhs.edu.pk By potentially interfering with the leptin-leptin receptor interaction, this compound could modulate inflammatory pathways. lumhs.edu.pk
Cytochrome P450 3A4 (CYP3A4) was identified as another potential target for the sophorol isomer. acs.org As a key enzyme in the metabolism of a vast number of drugs, its inhibition can lead to significant drug-drug interactions. Identifying natural compounds like sophorol that may inhibit CYP3A4 is crucial for predicting and avoiding adverse drug effects. acs.org
Furthermore, α-glucosidase has been suggested as a potential target. ugm.ac.id This enzyme is located in the small intestine and is responsible for breaking down carbohydrates into glucose. Inhibition of α-glucosidase is a validated strategy for managing type 2 diabetes by slowing down glucose absorption. The presence of sophorol in plant extracts with known α-glucosidase inhibitory effects makes it a compound of interest for developing novel antidiabetic agents. ugm.ac.id
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic, time-dependent view of these molecular systems. numberanalytics.commdpi.com MD simulations calculate the motion of atoms over time by applying the principles of classical mechanics, allowing researchers to observe the conformational changes and stability of molecules in a simulated biological environment. numberanalytics.comcresset-group.com This technique is invaluable for understanding the complex behavior of protein-ligand complexes. mdpi.com
MD simulations are employed to analyze the structural stability and flexibility of a protein-ligand complex over a specific period. mdpi.com By generating a trajectory of atomic coordinates, researchers can assess how the complex behaves in a solvated environment that mimics physiological conditions. cresset-group.com Key metrics derived from these simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).
The RMSF is used to identify the flexibility of different regions within the protein. mdpi.com Analysis of RMSF for a this compound-protein complex would reveal which amino acid residues in the binding site are rigid and which are more flexible. This information can be crucial for understanding which parts of the protein are most critical for ligand binding and for identifying potential sites for drug optimization.
Molecular recognition is the specific interaction between two or more molecules. numberanalytics.com MD simulations provide profound insights into the mechanisms governing how a protein recognizes and binds to a ligand like this compound. nih.gov These simulations can reveal the intricate dance of molecular interactions, including the formation and breaking of hydrogen bonds, hydrophobic contacts, and the crucial role of surrounding water molecules, which is often simplified in docking studies. plos.orgnih.gov
By simulating the entire binding process, MD can capture the subtle conformational adjustments that both the ligand and the protein undergo to achieve an optimal fit—a phenomenon known as "induced fit." plos.org This dynamic picture helps to explain the thermodynamic and kinetic properties of the binding event, offering a more complete understanding than the static image provided by docking alone. nih.gov For this compound, this would mean observing how its structure and the protein's binding pocket adapt to one another over time to form a stable complex.
A significant advantage of MD simulations is their ability to place the molecular system in a realistic biological context. cresset-group.com Simulations are typically conducted in an explicit solvent, meaning the protein-ligand complex is surrounded by a large number of individual water molecules, and ions are added to mimic physiological concentrations. cresset-group.comgithub.io This explicit treatment of the environment is critical because water molecules can play a direct role in mediating protein-ligand interactions, for instance, by forming water-bridged hydrogen bonds. cresset-group.com
By simulating this compound within such an environment, researchers can obtain a more accurate prediction of the key intermolecular interactions that stabilize its binding to a pharmacological target. nih.gov The simulation can reveal persistent hydrogen bonds, stable hydrophobic interactions, and specific electrostatic contacts with amino acid residues in the binding site. plos.org This detailed information on molecular interactions within a biological setting is vital for rational drug design and for optimizing the structure of this compound to enhance its binding affinity and selectivity. plos.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. protoqsar.comwikigenes.org The fundamental principle is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features. researchgate.net These models help in predicting the activity of new compounds based on their molecular descriptors. researchgate.net
The development of predictive QSAR models is a systematic process that involves compiling a dataset of compounds with known activities, calculating various molecular descriptors, and using statistical methods to create a predictive equation. protoqsar.comnih.gov For the isoflavonoid (B1168493) class, several QSAR models have been developed to predict activities such as anticancer and antioxidant effects. nih.govmdpi.com
One study focused on the cytotoxicity of flavone (B191248) and isoflavone (B191592) derivatives against the HeLa human cervical carcinoma cell line. nih.gov Researchers developed a QSAR model using density functional theory (DFT) and molecular mechanics. nih.gov The resulting model showed a high predictive ability, with the cytotoxicity of the compounds being primarily influenced by quantum-chemical factors like the energy of the lowest unoccupied molecular orbital (LUMO) and the net charges on specific carbon atoms. nih.gov
Another 3D-QSAR study analyzed the antioxidant activity of a library of synthesized biflavonoids, which include isoflavone structures. mdpi.com This model also demonstrated strong predictive capability, correlating the structural features of the compounds with their ability to scavenge free radicals. mdpi.com Such models are crucial for guiding the synthesis of new derivatives with enhanced biological activity. nih.gov
While these studies provide a framework for understanding the structure-activity relationships within the broader isoflavonoid family, specific QSAR models dedicated exclusively to predicting the biological activities of this compound derivatives are not extensively documented in publicly available literature. The existing models for related compounds, however, suggest that the biological activities of this compound are likely governed by its electronic and steric properties.
Table 1: Examples of QSAR Models for Isoflavonoid Derivatives
| Activity Studied | Compound Class | Key Statistical Parameters | Key Molecular Descriptors Identified | Reference |
|---|---|---|---|---|
| Cytotoxicity against HeLa cells | Flavone and Isoflavone derivatives | R² = 0.852, q² = 0.818 | Energy of LUMO (ELUMO), Net charge on C6 atom (QC6) | nih.gov |
| Antioxidant Activity (DPPH assay) | Heterocoupled Biflavones (including Isoflavone monomers) | R² = 0.936, q² = 0.869 | Electrostatic potential, Electron density, Average local ionization energy | mdpi.com |
| Antioxidant Activity (Lipid Peroxidation) | Flavonoids (including Isoflavones) | r = 0.935 | Position of OH groups, Dipole moment, Molecular shape | researchgate.net |
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov This method drastically reduces the number of compounds that need to be tested experimentally, saving time and resources. mdpi.com For isoflavonoids, virtual screening has been successfully used to identify novel inhibitors for various therapeutic targets.
In one such application, a pharmacophore model of 5α-reductase inhibitors was generated and used as a template for virtual screening, leading to the discovery of eight isoflavone derivatives as potential nonsteroidal inhibitors of the enzyme. nih.govacs.org Similarly, structure-based virtual screening of the ZINC15 database, a large collection of commercially available compounds, was employed to find isoflavones that could act as potent inhibitors of cyclooxygenase-2 (COX-2). neliti.com This screening identified three promising isoflavone candidates from an initial pool of over three thousand. neliti.com
More recently, with the emergence of new diseases, virtual screening was used to identify potential inhibitors of the SARS-CoV-2 main protease from a library of genistein (B1671435) derivatives, an isoflavone closely related to sophorol. nih.gov These studies highlight the power of virtual screening to repurpose existing molecular scaffolds like the isoflavone core for new therapeutic applications. nih.gov
While these examples demonstrate the utility of virtual screening for the isoflavone class, specific large-scale virtual screening campaigns focusing on libraries of this compound derivatives have not been prominently reported.
Table 2: Examples of Virtual Screening Studies with Isoflavonoid Scaffolds
| Therapeutic Target | Screening Method | Compound Source/Library | Key Finding | Reference |
|---|---|---|---|---|
| 5α-Reductase | Hypothetical Pharmacophore-based | 3D Database | Identified eight isoflavone derivatives as potential nonsteroidal inhibitors. | nih.govacs.org |
| Cyclooxygenase-2 (COX-2) | Structure-Based Virtual Screening (SBVS) | ZINC15 Database | Identified three potent isoflavone inhibitors from 3,371 compounds. | neliti.com |
| SARS-CoV-2 Main Protease | Molecular Docking | ZINC20 library (Genistein derivatives) | Screened over 9,000 derivatives to find 20 high-scoring compounds. | nih.gov |
| Dengue Virus (DENV) E protein | Pharmacophore-based | ZINC, TimTec, and in-house databases | Identified 26 hit compounds from a large database screen. | mdpi.com |
Fragment-Based and De Novo Design Approaches
Beyond screening existing compounds, computational chemistry enables the design of entirely new molecules through fragment-based and de novo design approaches. These advanced strategies aim to build ideal drug candidates from the ground up.
Fragment-Based Drug Design (FBDD) starts by identifying very small molecules, or "fragments," that bind weakly to the biological target. wikipedia.orgopenaccessjournals.com These fragments typically adhere to a "rule of three" (e.g., molecular weight < 300 Da). wikipedia.orgfrontiersin.org Using techniques like X-ray crystallography or NMR spectroscopy, researchers can determine how these fragments bind to the target. nih.gov This information then guides a process of either "growing" the fragment by adding new functional groups or "linking" multiple fragments together to create a larger, more potent lead compound. frontiersin.orgnih.gov This method allows for a more efficient exploration of chemical space and can lead to leads with better drug-like properties. openaccessjournals.com
De Novo Design is an even more ambitious approach where computational algorithms build a novel molecule atom-by-atom or piece-by-piece directly within the binding site of the target receptor. osti.gov The goal is to create a structure that is perfectly complementary to the target in both shape and chemical properties. osti.gov These methods can be classified by their generation strategy, such as growing a molecule from a seed atom, linking pre-defined fragments, or sampling the chemical space to build a complete molecule. osti.gov Recent advances using deep learning and artificial intelligence have made these design tools increasingly powerful and capable of generating diverse and synthesizable molecules. nih.gov
The application of FBDD and de novo design specifically to this compound has not been detailed in the reviewed scientific literature. However, these cutting-edge techniques represent a significant future opportunity. Researchers could use the isoflavone scaffold of this compound as a starting fragment or a core template in a de novo design program to generate novel compounds with optimized activity and selectivity for a desired biological target.
Pharmacodynamics and Pharmacokinetics in Preclinical Animal Models
Preclinical Animal Models for Pharmacodynamic Characterization
Pharmacodynamic (PD) studies in animals are designed to investigate the biochemical and physiological effects of a drug and its mechanism of action. lumhs.edu.pk This involves assessing the drug's biological response, identifying biomarkers, and understanding the cellular and molecular events that underlie the observed effects. nih.gov
In Vivo Assessment of Biological Response
The direct biological response to a compound in a living system is a primary focus of in vivo studies. biotechfarm.co.il These experiments are crucial for observing the integrated effects of a compound, which cannot be fully replicated in vitro due to the complex interactions between cells, tissues, and organ systems. biotechfarm.co.il For (+)-Sophorol, specific in vivo studies assessing its biological response in animal models have not been identified in the reviewed literature.
However, related isoflavonoids have demonstrated a range of in vivo activities in animal models, including estrogenic, antioxidant, and anti-oncologic effects. frontiersin.org An in silico (computer-based) molecular docking study identified this compound as a potential inhibitor of leptin, a hormone involved in regulating appetite and metabolism. This suggests a potential biological interaction that would require validation through in vivo animal experiments to confirm a physiological response. lumhs.edu.pk
Correlation of Biomarkers with Pharmacological Effects
Biomarkers are measurable indicators of a biological state or condition and are critical in drug development for linking drug exposure to a pharmacological effect. mdpi.com Identifying sensitive and robust biomarkers in preclinical animal models can help predict efficacy and facilitate translation to clinical studies. frontiersin.org The analysis can involve measuring changes in proteins, genes, or other molecules in response to the drug. mdpi.comnih.gov
No specific biomarkers have been identified or correlated with the pharmacological effects of this compound in animal models. A typical approach would involve administering the compound to animal models of a specific disease and measuring relevant biomarkers. For example, if testing an anti-inflammatory effect, researchers might measure levels of cytokines or inflammatory enzymes in blood or tissue samples. researchgate.net
Characterization of Cellular and Molecular Events in Animal Systems
Understanding the cellular and molecular events triggered by a compound is key to elucidating its mechanism of action. frontiersin.org This can involve techniques like gene expression analysis, protein analysis, and histopathology to observe changes within the cells and tissues of the animal model. mdpi.com For instance, studies on isoflavonoids in animals have investigated their interaction with various signaling pathways. frontiersin.org
While the biosynthesis of the enantiomer, (-)-sophorol (B1260885), is well-characterized in plants like Pisum sativum (pea), involving specific enzymes like isoflavone (B191592) reductase (IFR) and sophorol (B1235898) reductase (SOR), this pertains to plant biochemistry. researchgate.netgrafiati.comnih.gov There is no available data from the scientific literature detailing the specific cellular or molecular events initiated by this compound in preclinical animal models.
Preclinical Animal Models for Pharmacokinetic Characterization
Pharmacokinetic (PK) studies determine the fate of a compound within an organism, encompassing its absorption, distribution, metabolism, and excretion (ADME). grantome.com These studies are typically conducted in rodent and non-rodent species to understand a drug's disposition. criver.comfda.gov
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Non-Human Species
ADME studies are fundamental to drug development, providing quantitative data on how a drug is processed by the body. grantome.comcareresearchllc.com These studies often use radiolabeled compounds to track the substance and its metabolites through the body, measuring concentrations in plasma, urine, feces, and various tissues over time. criver.com
Specific ADME data for this compound in any non-human species is not available in the published literature. However, to illustrate the process, a study on the related isoflavonoid (B1168493) glycoside, sophoricoside (B191293), in rats provides a relevant example of how such an investigation is conducted for a compound from a Sophora species. nih.gov In that study, after oral administration, sophoricoside was found to be rapidly absorbed and then eliminated from rat plasma. nih.gov The majority of the administered sophoricoside was recovered in the feces (11.13%), with smaller amounts in the urine (1.76%) and bile (0.0111%). nih.gov This indicates the primary routes of excretion for that specific compound. nih.gov
Investigation of Metabolic Fate and Biotransformation Pathways
Investigating a drug's metabolic fate is crucial for understanding its efficacy and safety, as metabolites can be active or inactive. nuvisan.com These studies identify the chemical transformations a drug undergoes (biotransformation) and the enzymes involved, often comparing metabolic profiles across different species (e.g., rat, dog, human) to identify any unique or disproportionate human metabolites. nuvisan.com
The metabolic fate and biotransformation pathways for this compound in animal models have not been documented. The study on sophoricoside in rats revealed that it is metabolized into its aglycone form, genistein (B1671435). nih.gov This biotransformation is a critical step for the absorption and activity of many isoflavonoid glycosides. nih.gov The resulting genistein was also detected and quantified in the plasma, bile, urine, and feces of the rats. nih.gov The table below summarizes the key pharmacokinetic parameters reported for sophoricoside and its metabolite genistein in rats, serving as a methodological example.
| Parameter | Sophoricoside | Genistein (Metabolite) | Source |
|---|---|---|---|
| Elimination Half-Life (t½) | 59.78 ± 7.19 min | 103.14 ± 16.97 min | nih.gov |
| Excretion in Bile (% of dose) | ~0.0111% | N/A (Expressed as mass) | nih.gov |
| Excretion in Urine (% of dose) | ~1.76% | N/A (Expressed as mass) | nih.gov |
| Excretion in Feces (% of dose) | ~11.13% | N/A (Expressed as mass) | nih.gov |
Future Research Directions and Translational Perspectives
Emerging Technologies for (+)-Sophorol Discovery and Characterization
The discovery and detailed analysis of this compound and related isoflavanones are being revolutionized by a suite of advanced analytical and screening technologies. These methods offer unprecedented speed, sensitivity, and resolution, enabling a deeper understanding of these complex natural products.
Modern high-throughput screening (HTS) platforms are instrumental in rapidly assessing large libraries of natural product extracts or synthetic compounds for biological activity. rsc.org These systems can be coupled with cell-based assays to quickly identify compounds like this compound that modulate specific cellular pathways. rsc.org For instance, HTS can be used to screen for inhibitors of enzymes involved in disease processes or to identify compounds that protect cells from specific stressors.
Once a potential bioactive compound is identified, its structure and properties must be thoroughly characterized. Modern analytical techniques are crucial for this process. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy remain the gold standard for structural elucidation. researchgate.net Recent advancements, such as ultra-high-performance liquid chromatography (UPLC) and high-resolution mass spectrometry (HRMS), provide even greater separation efficiency and mass accuracy, facilitating the identification of minor components in complex mixtures. mdpi.comresearchgate.net
A particularly promising technology is Sequential Window Acquisition of all THeoretical fragment-ion spectra (SWATH-MS), a data-independent acquisition (DIA) strategy. nih.gov SWATH-MS allows for the comprehensive and quantitative analysis of a wide range of molecules, including isoflavonoids, in a single run, making it a powerful tool for both targeted and untargeted metabolomics. nih.gov Furthermore, hyperspectral imaging (HSI) is emerging as a non-destructive technique for the rapid analysis of chemical components in plant materials, offering a way to quickly assess the isoflavone (B191592) content of potential source materials. frontiersin.org
The development of advanced biophysical methods is also enhancing our ability to study the interactions between isoflavanones and their biological targets. drugdiscoverychemistry.com Techniques like affinity selection-mass spectrometry (AS-MS) can identify small molecule ligands for proteins directly from complex mixtures, accelerating the discovery of new drug leads. drugdiscoverychemistry.com
Table 1: Emerging Technologies in Isoflavanone (B1217009) Research
| Technology | Application in this compound Research | Potential Impact |
| High-Throughput Screening (HTS) | Rapidly screen natural product libraries for bioactivity. | Accelerates the discovery of new bioactive isoflavanones. rsc.org |
| UPLC-HRMS | High-resolution separation and identification of isoflavanones and their metabolites. | Provides detailed structural information and enables sensitive quantification. mdpi.comresearchgate.net |
| SWATH-MS | Comprehensive, untargeted profiling and targeted quantification of isoflavonoids. | Enables a holistic view of the isoflavonoid (B1168493) metabolome. nih.gov |
| Hyperspectral Imaging (HSI) | Non-destructive analysis of isoflavone content in plant materials. | Facilitates rapid screening of source materials for high-yield extraction. frontiersin.org |
| Affinity Selection-Mass Spectrometry (AS-MS) | Identification of protein targets for isoflavanones from complex mixtures. | Speeds up the process of lead generation in drug discovery. drugdiscoverychemistry.com |
| Capillary NMR | Structure elucidation of mass-limited samples. | Enables the characterization of novel isoflavones present in minute quantities. researchgate.net |
Integration of Omics Data in this compound Mechanistic Studies
To fully understand the biological roles of this compound, researchers are increasingly turning to "omics" technologies. These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in an organism or cell in response to a specific stimulus, such as treatment with this compound.
The integration of these different omics datasets is a powerful strategy for elucidating the mechanisms of action of bioactive compounds. For example, by combining transcriptomic and metabolomic data from Sophora species, researchers can identify key genes and metabolic pathways involved in the plant's response to environmental stresses. frontiersin.orgresearchgate.netmdpi.com This information can be leveraged to understand how the biosynthesis of compounds like this compound is regulated.
In the context of mechanistic studies, proteomics can identify the specific proteins that are altered in response to this compound treatment. This can provide crucial clues about the compound's cellular targets and the signaling pathways it modulates. nih.gov When combined with metabolomics, which measures changes in the levels of small molecules, a more complete picture of the cellular response can be constructed. nih.gov
Systems biology approaches, which use computational models to integrate and analyze large omics datasets, are becoming essential for making sense of this complexity. nih.gov These models can help to identify key regulatory nodes in cellular networks that are affected by this compound, leading to new hypotheses about its mechanism of action that can be tested experimentally. nih.gov The application of these integrated approaches will be crucial for moving beyond a simple description of the biological activities of this compound to a deep, mechanistic understanding of its effects. frontiersin.org
Challenges and Opportunities in Developing Isoflavanone-Based Research Tools
While natural isoflavanones like this compound show significant biological potential, their development into research tools and therapeutic agents faces several hurdles. nih.gov A primary challenge is their often-poor physicochemical properties, including low water solubility and limited bioavailability, which can hinder their effectiveness in biological systems. nih.govoaepublish.comjpmb-gabit.ir
To address these limitations, medicinal chemists are actively exploring the synthesis of isoflavanone derivatives. nih.gov By modifying the core isoflavanone structure, it is possible to improve properties like solubility and metabolic stability, leading to compounds with enhanced bioactivity. nih.govoaepublish.com These synthetic analogues can also be designed as molecular probes to investigate specific biological processes. For example, fluorescently tagged or biotinylated derivatives of this compound could be used to visualize its subcellular localization or to identify its protein binding partners.
However, the synthesis of complex isoflavanone derivatives can be challenging. The development of efficient and versatile synthetic methodologies is a key area of ongoing research. oaepublish.com Another significant challenge is ensuring that the synthesized derivatives retain the desired biological activity and selectivity of the parent compound. nih.gov
Despite these challenges, the development of isoflavanone-based research tools presents a major opportunity. These tools will be invaluable for dissecting the molecular mechanisms underlying the biological effects of this compound and other isoflavanones. They will also pave the way for the design of novel therapeutic agents with improved efficacy and safety profiles. nih.govoaepublish.com
Innovations in Bioproduction and Sustainable Sourcing of this compound
The natural abundance of this compound in plants is often low, making its extraction for research and potential commercial applications a significant challenge. researchgate.net This has spurred the development of innovative biotechnological approaches for its production.
Metabolic engineering of microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae has emerged as a promising strategy for the heterologous biosynthesis of isoflavonoids. researchgate.netfrontiersin.orgnih.gov By introducing the necessary plant enzymes into these microbial hosts, researchers can create "cell factories" capable of producing specific isoflavonoids from simple precursors. frontiersin.orgnih.gov For example, engineered yeast strains have been developed that can produce genistein (B1671435) and daidzein (B1669772), the precursors to many other isoflavonoids. frontiersin.orgnih.gov Further engineering of these strains could lead to the direct production of this compound.
The key to successful microbial production lies in optimizing the expression and activity of the plant enzymes, particularly the cytochrome P450 enzymes that are often involved in isoflavonoid biosynthesis. frontiersin.orgnih.gov Researchers are exploring various strategies to improve the performance of these enzymes in microbial hosts, including the use of engineered redox partner proteins. nih.gov
In addition to microbial production, there is a growing interest in sustainable sourcing from plant materials. This involves identifying high-yielding plant varieties and developing optimized cultivation and extraction protocols. nih.gov Furthermore, plant cell culture technology offers a controlled and sustainable alternative to whole-plant extraction. researchgate.net
The combination of these innovative bioproduction and sourcing strategies will be essential for ensuring a reliable and sustainable supply of this compound for future research and development. nih.govresearchgate.net
Q & A
Q. What spectroscopic and chromatographic methods are recommended for confirming the identity and purity of (+)-Sophorol in natural product extracts?
To confirm identity, combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HR-MS) for structural elucidation. For purity assessment, use high-performance liquid chromatography (HPLC) paired with diode-array detection (DAD) or mass spectrometry (HPLC-MS). Validate methods using reference standards and report retention times, spectral matches, and purity thresholds (e.g., ≥95%) in the experimental section .
Q. How can researchers design a reproducible extraction protocol for this compound from plant sources?
Optimize extraction parameters (solvent polarity, temperature, time) using a design-of-experiments (DoE) approach. Include controls for solvent blanks and matrix effects. Document all steps in detail, such as plant material preparation (drying, grinding), solvent-to-mass ratios, and centrifugation/filtration conditions. Replicate experiments across multiple batches to assess variability, and report yield as mean ± standard deviation .
Q. What are the key challenges in isolating this compound from co-occurring isomers or analogs, and how can they be addressed methodologically?
Co-elution in chromatography is a major challenge. Use chiral stationary phases (CSPs) in HPLC or supercritical fluid chromatography (SFC) for enantiomeric separation. Validate specificity via spiked samples and compare optical rotation data with literature values. Include purity criteria (e.g., enantiomeric excess ≥98%) in the characterization section .
Advanced Research Questions
Q. How should researchers optimize the synthetic route for this compound to improve yield and stereoselectivity?
Employ computational chemistry (density functional theory, DFT) to model reaction pathways and identify stereochemical bottlenecks. Experimentally, test catalysts (e.g., organocatalysts or transition-metal complexes) under varying conditions (temperature, solvent). Use response surface methodology (RSM) to optimize parameters. Report turnover frequency (TOF), yield, and enantiomeric excess (ee) in tabular form (Table 1) .
Table 1: Optimization of Catalytic Asymmetric Synthesis
| Catalyst | Temperature (°C) | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|
| A | 25 | THF | 65 | 92 |
| B | 40 | DCM | 78 | 98 |
Q. What strategies are effective for resolving contradictions in reported biological activities of this compound across studies?
Conduct a systematic review with meta-analysis to assess heterogeneity. Evaluate confounding variables (e.g., cell line variability, assay protocols). Replicate key studies under standardized conditions, reporting IC₅₀ values, positive/negative controls, and statistical power. Use funnel plots to detect publication bias .
Q. How can in silico approaches (e.g., molecular docking) be integrated with experimental data to elucidate the mechanism of action of this compound?
Perform docking studies using crystal structures of target proteins (e.g., kinases or receptors). Validate predictions with mutagenesis assays or surface plasmon resonance (SPR) for binding affinity measurements. Cross-reference computational data (binding energy, ΔG) with experimental IC₅₀ values in a correlation analysis .
Q. What methodologies are recommended for assessing the stability of this compound under varying storage and physiological conditions?
Conduct forced degradation studies (acid/base hydrolysis, oxidative stress, photolysis) monitored via HPLC. For physiological stability, simulate gastric/intestinal fluids (pH 1.2–7.4) and human liver microsomes. Quantify degradation products using LC-MS and report half-life (t₁/₂) and Arrhenius plots for thermal stability .
Methodological Frameworks and Reporting
How can the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria guide the formulation of research questions on this compound?
Apply FINER to prioritize studies with translational potential. For example:
Q. What are the best practices for managing and archiving raw data (e.g., NMR spectra, bioassay results) to ensure reproducibility?
Deposit raw data in public repositories (e.g., Zenodo, Figshare) with unique DOIs. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles. Include metadata (instrument parameters, software versions) and annotate outliers. Reference datasets in the "Data Availability" section of manuscripts .
Q. How should researchers structure a literature review on this compound to identify gaps and avoid redundancy?
Use Boolean operators in Google Scholar (e.g., "this compound AND biosynthesis NOT review") and filter by publication year (last 10 years). Map trends via citation network tools (VOSviewer). Differentiate between mechanistic studies (in vitro/in vivo) and computational predictions, highlighting under-explored areas (e.g., pharmacokinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
